molecular formula C11H22O2Si B2363177 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one CAS No. 1629341-36-1

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one

Cat. No.: B2363177
CAS No.: 1629341-36-1
M. Wt: 214.38
InChI Key: ZHQNCODWOHJLDA-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is an organosilicon compound that features a tert-butyldimethylsilyl group attached to a pentenone structure. This compound is often used in organic synthesis due to its unique reactivity and protective properties.

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-((tert-Butyldimethylsilyl)oxy)pentan-2-one
  • 5-((tert-Butyldimethylsilyl)oxy)pentanal
  • 5-((tert-Butyldimethylsilyl)oxy)pentanol

Uniqueness

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is unique due to its enone structure, which provides additional reactivity compared to its saturated counterparts. This makes it particularly useful in synthetic applications where selective reactions are required.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQNCODWOHJLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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